molecular formula C14H11Cl2N3O3 B4125601 N-(3,4-dichlorobenzyl)-N'-(4-nitrophenyl)urea

N-(3,4-dichlorobenzyl)-N'-(4-nitrophenyl)urea

Cat. No.: B4125601
M. Wt: 340.2 g/mol
InChI Key: KYSQXSGYLYPVMV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea is a synthetic organic compound characterized by the presence of both dichlorobenzyl and nitrophenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

    Step 1: Dissolve 3,4-dichlorobenzylamine in an appropriate solvent.

    Step 2: Add 4-nitrophenyl isocyanate to the solution.

    Step 3: Heat the reaction mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.

    Step 5: Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: N-(3,4-dichlorobenzyl)-N’-(4-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dichlorobenzylamine and 4-nitrophenyl isocyanate.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorobenzyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

    N-(3,4-dichlorobenzyl)-N’-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(3,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both dichlorobenzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-12-6-1-9(7-13(12)16)8-17-14(20)18-10-2-4-11(5-3-10)19(21)22/h1-7H,8H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSQXSGYLYPVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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